molecular formula C12H16ClN B13599388 2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride CAS No. 2792185-29-4

2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride

Katalognummer: B13599388
CAS-Nummer: 2792185-29-4
Molekulargewicht: 209.71 g/mol
InChI-Schlüssel: MFIJFQNXRPOZOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between a cyclobutane ring and an isoquinoline ring, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic conditions to form the spiro compound. The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
  • 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride

Uniqueness

2’,4’-dihydro-1’H-spiro[cyclobutane-1,3’-isoquinoline] hydrochloride is unique due to its specific spiro connection between the cyclobutane and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

2792185-29-4

Molekularformel

C12H16ClN

Molekulargewicht

209.71 g/mol

IUPAC-Name

spiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11-9-13-12(6-3-7-12)8-10(11)4-1;/h1-2,4-5,13H,3,6-9H2;1H

InChI-Schlüssel

MFIJFQNXRPOZOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC3=CC=CC=C3CN2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.